molecular formula C8H10ClNO B1399066 Isoindolin-4-ol hydrochloride CAS No. 72695-20-6

Isoindolin-4-ol hydrochloride

Cat. No. B1399066
CAS RN: 72695-20-6
M. Wt: 171.62 g/mol
InChI Key: UXGOPUCDMKDIID-UHFFFAOYSA-N
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Description

Isoindolin-4-ol hydrochloride is a chemical compound with the CAS Number: 72695-20-6 . It has a molecular weight of 171.63 and its IUPAC name is 4-isoindolinol hydrochloride . It is a well-known compound in the scientific community that has been used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for Isoindolin-4-ol hydrochloride is 1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7 (6)8;/h1-3,9-10H,4-5H2;1H . The InChI key is UXGOPUCDMKDIID-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Isoindolin-4-ol hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Characterization

  • Isoindolin-4-ol derivatives are synthesized and characterized for their potential use in multidrug resistance reversal, anti-inflammatory, and diuretic activities. They are also investigated for treating coronary vessel disease and evaluated as alpha-adrenergic and adrenergic neuron blocking agents (Mancilla et al., 2001).

Bioactivity and Chemical Properties

  • Isoindoline hydrochloride is used in the synthesis of zinc tetrabenzoporphin and zinc meso-tetraphenyltetrabenzoporphin, indicating its potential in chemical synthesis and bioactivity research (Kopranenkov et al., 1985).
  • Bishydrazide derivatives of isoindoline have been synthesized and evaluated for their anion-binding properties, showing enhanced affinity toward halides and potential as ligands in biochemistry (Dydio et al., 2009).

Catalysis and Synthesis Techniques

  • Palladium-catalyzed reactions involving isoindolines demonstrate the chemical’s utility in facilitating the synthesis of complex organic compounds (Zhou et al., 2013).
  • Isoindolin-1-ones are synthesized using thiamine hydrochloride as a catalyst, showcasing their inhibitory activity against cancer cell lines (Pham Van Khang et al., 2020).

Pharmaceutical Research

  • Novel synthesis techniques for isoindoline/isoindoline-1,3-dione derivatives are developed, and these compounds are evaluated with the human D2 receptor. This research indicates potential applications in neurological conditions like Parkinsonism (Andrade-Jorge et al., 2017).

Biological and Medicinal Applications

  • Isoindoline alkaloids isolated from larvae of Myrmeleontidae species suggest potential use in natural medicine and biological studies (Nakatani et al., 2006).
  • A study on isoindoline derivatives reveals their antidepressant activities, offering insights into their potential use in mental health treatment (Sun et al., 2022).

Material Science

  • Isoindoline-1,3-dione derivatives are synthesized using a green catalytic system, highlighting their applications in material science and sustainable chemistry (Journal et al., 2019).

Safety and Hazards

The safety information for Isoindolin-4-ol hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGOPUCDMKDIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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